Physicochemical Differentiation: CNS Drug-Likeness Profile Versus 6-Hydroxy-N-(m-tolyl) Analog
The target compound exhibits a calculated partition coefficient (clogP) of 2.43 and a topological polar surface area (TPSA) of 58.98 Ų with zero hydrogen bond donors (HBD = 0), placing it squarely within the optimal CNS drug-likeness space (TPSA < 70 Ų; clogP between 2 and 4). In contrast, the direct 6-hydroxy analog, 6-hydroxy-N-(m-tolyl)pyridazine-3-carboxamide (6-oxo tautomer), contains a hydrogen bond donor (HBD ≥ 1) and carries a higher TPSA due to the carbonyl/hydroxy group, which would predict reduced passive CNS penetration. The pyrrolidine substituent simultaneously eliminates the HBD while preserving a basic amine capable of forming key interactions within a target binding pocket [1].
| Evidence Dimension | CNS drug-likeness parameters (clogP, TPSA, HBD count) |
|---|---|
| Target Compound Data | clogP = 2.43; TPSA = 58.98 Ų; HBD = 0; MW = 282.35 [1] |
| Comparator Or Baseline | 6-Hydroxy-N-(m-tolyl)pyridazine-3-carboxamide (CAS 3695-77-0, or related 6-oxo form); qualitative: HBD ≥ 1; higher TPSA due to carbonyl/hydroxy group |
| Quantified Difference | ΔHBD = −1 (complete elimination of hydrogen bond donor); TPSA decrease estimated > 20 Ų (class-level) [1] |
| Conditions | In silico calculated properties using standard cheminformatics algorithms (clogP, TPSA). No experimental LogD or PAMPA data were available for the target compound. |
Why This Matters
For any CNS-targeted probe or lead optimization program, the absence of a hydrogen bond donor in the pyrrolidine-substituted compound confers a significant passive permeability advantage over the 6‑oxo analog, making it the preferred starting point for blood-brain barrier penetration studies.
- [1] SILDrug ECBD Database, Entry EOS54707. Calculated molecular properties for 6-(pyrrolidin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide. View Source
